1-Cyclopropyl-4,4-difluorobutane-1,3-dione
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Overview
Description
1-Cyclopropyl-4,4-difluorobutane-1,3-dione is a chemical compound with the molecular formula C7H8F2O2 and a molecular weight of 162.14 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a cyclopropyl group and two fluorine atoms attached to a butane-1,3-dione backbone .
Preparation Methods
The synthesis of 1-Cyclopropyl-4,4-difluorobutane-1,3-dione involves several steps. One common method includes the reaction of cyclopropyl ketone with difluoromethyl ketone under specific conditions. The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-4,4-difluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-Cyclopropyl-4,4-difluorobutane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4,4-difluorobutane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Cyclopropyl-4,4-difluorobutane-1,3-dione can be compared with other similar compounds, such as:
1-Cyclopropyl-4-fluorobutane-1,3-dione: This compound has only one fluorine atom, which may result in different chemical and biological properties.
1-Cyclopropyl-4,4-dichlorobutane-1,3-dione: The presence of chlorine atoms instead of fluorine can significantly alter the compound’s reactivity and applications.
1-Cyclopropyl-4,4-dibromobutane-1,3-dione: Bromine atoms can introduce different steric and electronic effects, impacting the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of cyclopropyl and difluorobutane groups, which confer distinct properties and applications compared to its analogs .
Properties
IUPAC Name |
1-cyclopropyl-4,4-difluorobutane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)6(11)3-5(10)4-1-2-4/h4,7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFKQNOBCDNGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
758709-39-6 |
Source
|
Record name | 1-cyclopropyl-4,4-difluorobutane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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